molecular formula C9H12O2S B13301107 4-Methoxy-2-(1-sulfanylethyl)phenol

4-Methoxy-2-(1-sulfanylethyl)phenol

Katalognummer: B13301107
Molekulargewicht: 184.26 g/mol
InChI-Schlüssel: YDNHKWGJKBEVCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-2-(1-sulfanylethyl)phenol is an organic compound with the molecular formula C9H12O2S It is a phenolic compound characterized by the presence of a methoxy group and a sulfanylethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(1-sulfanylethyl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxyphenol with 1-chloro-2-mercaptoethane under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-2-(1-sulfanylethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylethyl group, yielding 4-methoxyphenol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-Methoxyphenol.

    Substitution: Various substituted phenols depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-2-(1-sulfanylethyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methoxy-2-(1-sulfanylethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the sulfanylethyl group can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyphenol: Lacks the sulfanylethyl group, making it less reactive in certain chemical reactions.

    2-Methoxy-4-(1-sulfanylethyl)phenol: Similar structure but with different positioning of the methoxy and sulfanylethyl groups.

    4-Methoxy-2-(1-hydroxyethyl)phenol: Contains a hydroxyethyl group instead of a sulfanylethyl group.

Uniqueness

4-Methoxy-2-(1-sulfanylethyl)phenol is unique due to the presence of both a methoxy group and a sulfanylethyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H12O2S

Molekulargewicht

184.26 g/mol

IUPAC-Name

4-methoxy-2-(1-sulfanylethyl)phenol

InChI

InChI=1S/C9H12O2S/c1-6(12)8-5-7(11-2)3-4-9(8)10/h3-6,10,12H,1-2H3

InChI-Schlüssel

YDNHKWGJKBEVCS-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=CC(=C1)OC)O)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.